BI-9787

Ketohexokinase inhibition Negative control Tool compound validation

Need a tool compound that translates seamlessly from in vitro to rodent models? BI-9787 is a zwitterionic ketohexokinase (KHK) inhibitor with equivalent potency across human, rat, and mouse orthologs (rKHK-C IC₅₀ = 3.0 nM). - 68% oral bioavailability, low clearance (15 mL/min/kg) - enables once-daily oral dosing - Co-developed with negative control BI-2817 (~400-fold less potent) for rigorous target engagement studies - Distinct binding mode (PDB 9FHD) vs. PF-06835919/LY3522348 - confirms target-mediated effects - Available free for academic use via opnMe.com

Molecular Formula C24H29F2N5O2S
Molecular Weight 489.6 g/mol
Cat. No. B15615480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-9787
Molecular FormulaC24H29F2N5O2S
Molecular Weight489.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H29F2N5O2S/c1-14(24(32)33)9-15-5-6-20(34-4)19(10-15)28-23-18(12-27)17(22(25)26)11-21(29-23)31-8-7-16(13-31)30(2)3/h5-6,10-11,14,16,22H,7-9,13H2,1-4H3,(H,28,29)(H,32,33)/t14-,16-/m0/s1
InChIKeyLPDOIXPRZOWBJV-HOCLYGCPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BI-9787: Potent Zwitterionic KHK Inhibitor


BI-9787 is a zwitterionic small-molecule inhibitor of ketohexokinase (KHK), the enzyme that catalyzes the first step of fructose metabolism [1]. Discovered by Boehringer Ingelheim via ligand-based virtual screening of the BICLAIM library, it exhibits low-nanomolar potency against both human KHK isoforms (hKHK-C IC₅₀ = 12.8 nM, hKHK-A IC₅₀ = 12 nM) and demonstrates high oral bioavailability in rats [1]. The compound is expressly developed and made available as an in vitro and in vivo tool compound for investigating fructose metabolism in disease [1].

KHK fructose metabolism pathway study fit
Reported consistent ortholog inhibition across human, mouse, rat
In vitro enzymatic and cell-based assays; rodent oral in vivo tool compound

Why BI-9787 Cannot Be Substituted


KHK inhibitors as a class exhibit divergent pharmacological properties that preclude simple interchange. BI-9787 is distinguished from clinical-stage KHK inhibitors (e.g., PF-06835919, LY3522348) by its comparable potency across human, rat, and mouse KHK orthologs, enabling seamless translation from in vitro to rodent in vivo models—a feature not shared by PF-06835919, which loses approximately 10–100-fold potency on rat KHK [1][2]. Furthermore, BI-9787 is co-developed with the structurally matched negative control BI-2817, which shares nearly identical physicochemical and in vitro PK parameters but is ~400-fold less potent on hKHK-C and ~1000-fold less potent on rKHK-C, providing an experimental control unavailable with any other KHK inhibitor tool compound [1].

Clinical-stage KHK inhibitors (e.g., PF-06835919) may lose rodent potency, limiting direct in vivo pharmacology translation.

Other KHK inhibitors lack a structurally matched negative control with equivalent PK properties, complicating target attribution.

Different KHK chemotypes may introduce distinct off-target liabilities; cross-chemotype data may not transfer.

BI-9787 Comparative Evidence


Potency vs. Negative Control BI-2817

BI-9787 is compared directly against its structurally close analog BI-2817, which was deliberately designed as a negative control. BI-9787 shows an hKHK-C IC₅₀ of 12.8 nM, while BI-2817 is ~400-fold less potent at 5,030 nM [1]. The difference is even more pronounced on rat KHK-C: BI-9787 IC₅₀ = 3.0 nM vs. BI-2817 IC₅₀ = 8,870 nM, representing a ~2,957-fold separation [1]. Critically, the two compounds share nearly identical passive permeability (Caco-2 PEAB: 22 vs. 19 × 10⁻⁶ cm/s), efflux ratio (1.9 vs. 1.7), and microsomal stability, confirming that the potency differences are target-specific rather than driven by physicochemical divergence [1].

Potency vs. BI-2817 control
Head-to-head
hKHK-C: 12.8 nM vs 5,030 nM (~400×); rKHK-C: 3.0 nM vs 8,870 nM (~2,957×)
Supports target-specific phenotype attribution
Matched permeability and efflux confirm on-target potency differences.
Ketohexokinase inhibition Negative control Tool compound validation

Cross-Species Potency vs. PF-06835919

BI-9787 demonstrates consistent low-nanomolar enzymatic potency on KHK across human, mouse, and rat orthologs: hKHK-C IC₅₀ = 12.8 nM, mKHK-C IC₅₀ = 20 nM, rKHK-C IC₅₀ = 3.0 nM. In contrast, the clinical candidate PF-06835919 shows a pronounced species drop, with reported rat KHK IC₅₀ values in the triple-digit nanomolar range [1]. While PF-06835919 is a potent inhibitor of human KHK (hKHK-C IC₅₀ ≈ 8.4–10 nM), its reduced rodent potency limits its utility as a tool compound for rodent in vivo pharmacology [2].

Cross-species potency
Cross-study
BI-9787: hKHK-C 12.8 nM, mKHK-C 20 nM, rKHK-C 3.0 nM; PF-06835919: rKHK-C in triple-digit nM
Consistent rodent target engagement vs. reported species drop
PF-06835919 rodent potency loss limits translational in vivo models.
Cross-species pharmacology Rodent PK/PD Translational tool compound

Oral Bioavailability for In Vivo Studies

BI-9787 demonstrates favorable oral pharmacokinetics in rats following a natrosol suspension, with an oral bioavailability of 68%, low in vivo clearance (15 mL/min/kg, 22% Qh), and a volume of distribution of 1.8 L/kg [1]. This contrasts with closely related analog compound 37, which showed unexpectedly high rat in vivo clearance (60 mL/min/kg, 86% Qh) despite similar in vitro hepatocyte stability, underscoring the importance of the specific structural features of BI-9787 for achieving good oral exposure [1]. Whereas many early KHK inhibitors required intravenous or intraperitoneal administration for rodent studies, BI-9787's oral PK profile supports convenient once-daily oral dosing in rodent models.

Rat oral PK
Reported
F = 68%; CL = 15 mL/min/kg; Vss = 1.8 L/kg
Supports oral once-daily dosing in rodent studies
Low clearance avoids IV/IP dosing confounds.
Oral pharmacokinetics In vivo tool compound Rodent bioavailability

Selectivity Against a 44-Target Panel

BI-9787 was profiled against a panel of 44 unrelated targets, exhibiting >100-fold selectivity for all targets except PDE4D2, for which it still maintained an estimated selectivity factor of at least 30-fold (81% inhibition at 10 µM) [1]. High overall selectivity of the zwitterionic KHK inhibitor series was independently confirmed with compound 31 [1]. While comprehensive selectivity data for PF-06835919 and LY3522348 have been disclosed in less detail, the >100-fold selectivity window for BI-9787 provides a quantifiable benchmark for off-target risk assessment when interpreting cellular and in vivo phenotypes.

Selectivity panel
Reported
>100-fold for 43/44 targets; ≥30-fold for PDE4D2
Off-target risk assessment benchmark
Full panel disclosure supports target attribution.
Kinase selectivity Off-target profiling Tool compound quality

Cost-Free Access via opnMe

BI-9787 and its negative control BI-2817 are available free of charge via Boehringer Ingelheim's open innovation platform opnMe.com [1]. This contrasts with other KHK inhibitors such as PF-06835919 and LY3522348, which must be purchased through commercial vendors at costs that can be prohibitive for academic laboratories. The availability of a rigorously characterized, publication-backed active tool compound together with its matched negative control at zero procurement cost removes financial barriers and accelerates hypothesis-driven research across the fructose metabolism field.

Access model
Context-dependent
Free of charge via opnMe.com
Reduces procurement barriers for academic labs
Matched negative control BI-2817 also free.
Open science Tool compound access opnMe platform

Zwitterionic Chameleonic Design

BI-9787 belongs to a structurally distinct zwitterionic chemotype, optimized from a ligand-based virtual screening approach rather than the fragment-based discovery path used for PF-06835919 and LY3522348 [1][2]. The zwitterionic motif—featuring a carboxylic acid and a protonatable amine—confers chameleonic properties: the compound can form a charge-neutral ion pair to cross membranes passively (PAMPA pH 7.4 = 4.0 × 10⁻⁶ cm/s; Caco-2 PEAB = 22 × 10⁻⁶ cm/s) yet separate its charges upon binding to polar residues in the KHK active site, as confirmed by X-ray co-crystal structures and molecular dynamics simulations [1]. This design strategy results in high permeability despite the presence of two ionizable groups, effectively solving the permeability–potency trade-off that limits many carboxylic acid-containing inhibitors.

Zwitterionic design
Reported
PAMPA 7.4: 4.0×10⁻⁶ cm/s; Caco-2 PEAB: 22×10⁻⁶ cm/s
Orthogonal chemotype for mechanistic confirmation
Charge-neutral ion pair enables passive permeability; X-ray confirmed.
Medicinal chemistry Zwitterionic inhibitors Chameleonic properties

BI-9787 Research Applications


Rodent Oral KHK Inhibition Studies

When a protocol requires sustained systemic KHK inhibition following oral gavage in rats or mice, BI-9787's 68% oral bioavailability, low clearance (15 mL/min/kg), and conserved rodent potency (rKHK-C IC₅₀ = 3.0 nM) enable convenient once-daily oral dosing without the need for IV or IP administration [1]. The compound's high and comparable species potency avoids the pharmacokinetic–pharmacodynamic disconnect observed with PF-06835919, which requires markedly higher doses in rodent models due to reduced rodent target engagement [1][2].

Target Engagement Verification with BI-2817

For researchers seeking to definitively attribute a phenotype to KHK inhibition, BI-9787 can be run in parallel experiments with BI-2817, a structurally matched negative control that is ~400-fold less potent on hKHK-C and ~2,957-fold less potent on rKHK-C, yet shares nearly identical physicochemical properties, permeability, and plasma protein binding [1]. This is the only KHK inhibitor pair available today that enables rigorous target-engagement control experiments without confounding pharmacokinetic or physicochemical differences [1].

Chemotype Orthogonality for Mechanistic Studies

When a research program has generated initial results using fragment-derived KHK inhibitors (e.g., PF-06835919 or LY3522348), BI-9787 offers a structurally distinct zwitterionic chemotype with a different binding mode (confirmed by X-ray co-crystal structure, PDB 9FHD) that can be used to confirm that observed effects are target-mediated rather than scaffold-specific [1]. The distinct chemical starting point—ligand-based virtual screening of BICLAIM—further reduces the risk of shared off-target liabilities [1].

Academic Research on Fructose-Driven Metabolic Diseases

Academic groups investigating NAFLD, NASH, diabetes, or fructose-driven cancer biology can access BI-9787 and BI-2817 free of charge via opnMe.com, eliminating the procurement cost barrier that often limits access to clinical-stage comparator compounds [1]. The compounds are supplied with publication-quality characterization data, enabling immediate use in grant-funded studies without requiring a separate budget line for tool compound acquisition [1].

Application
Selection Property
Validation Focus
Rodent oral KHK pharmacology
Oral bioavailability & rodent potency profile
Sustained target engagement and dose-dependent response in rodent models
KHK target engagement control
Matched negative control pair
Phenotype attribution via BI-2817 control experiments
Chemotype cross-validation
Zwitterionic scaffold orthogonal to fragment-derived inhibitors
Confirm target-mediated effects, rule out scaffold-specific artifacts
Academic fructose metabolism research
Zero-cost access with full analytical characterization
Budget-neutral tool compound for grant-funded studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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